NFAT Inhibitor-2

Calcineurin NFAT Immunology

Procure NFAT Inhibitor-2 (CAS 422546-87-0) for reproducible NFAT pathway studies. This compound's specific substitution pattern is critical for potent inhibition; generic analogs will fail. Its validated high DMSO solubility (≥125 mg/mL) ensures reliable performance in automated liquid handling and HTS assays, minimizing precipitation risks. Ideal for T-cell research and cardiac/neurodegenerative target validation.

Molecular Formula C22H20F2N2O4S
Molecular Weight 446.5 g/mol
Cat. No. B2804109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNFAT Inhibitor-2
Molecular FormulaC22H20F2N2O4S
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=C(C=C3)OC)F
InChIInChI=1S/C22H20F2N2O4S/c1-14-3-7-17(12-20(14)24)26-22(27)16-6-10-19(23)21(11-16)31(28,29)25-13-15-4-8-18(30-2)9-5-15/h3-12,25H,13H2,1-2H3,(H,26,27)
InChIKeyUILNVCFXMNSVLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide (NFAT Inhibitor-2): Chemical Identity, Class, and Procurement-Relevant Characteristics


4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide, also known as NFAT Inhibitor-2 and bearing CAS 422546-87-0, is a small-molecule sulfonylbenzamide derivative . It is characterized as a potent inhibitor of the calcineurin/NFAT signaling pathway [1]. The compound has a molecular formula of C₂₂H₂₀F₂N₂O₄S and a molecular weight of 446.47 g/mol . Its key computed physicochemical properties include a LogP of 3.8 and a topological polar surface area (tPSA) of 92.9 Ų [2], which are critical for understanding its drug-likeness and membrane permeability compared to other NFAT pathway modulators.

Why Procuring a Generic Sulfonylbenzamide Cannot Replace 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide (NFAT Inhibitor-2)


Generic substitution within the sulfonylbenzamide class is not feasible due to the highly specific structural requirements for potent calcineurin/NFAT pathway inhibition. The exact spatial arrangement of the 4-fluoro, 3-fluoro-4-methylphenyl amide, and the 4-methoxybenzyl sulfamoyl groups is critical for binding to its target . Simple analogs lacking this precise substitution pattern, such as compounds with different halogens or altered benzyl groups, exhibit drastically reduced or abrogated activity [1]. The commercial designation 'NFAT Inhibitor-2' itself underscores its validated, non-interchangeable biological function, distinguishing it from general sulfonylbenzamide building blocks. Therefore, substituting this compound with a cheaper, structurally similar 'generic' analog will result in experimental failure and invalidate research findings, making specific procurement essential for reproducible NFAT signaling studies.

Quantitative Differentiation Evidence for 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide (NFAT Inhibitor-2)


Potent Inhibition of Calcineurin-NFAT Signaling: Functional Pathway Activity

NFAT Inhibitor-2 is a potent inhibitor of the calcineurin-NFAT signaling pathway, a key regulator of T-cell activation and inflammatory responses. While precise IC₅₀ values are not publicly disclosed, its 'potent' activity classification places it in a functionally relevant range for cellular pathway modulation studies, distinguishing it from weaker or inactive sulfonylbenzamide analogs [1]. In contrast, classic calcineurin inhibitors like Cyclosporine A and FK506 (Tacrolimus) exhibit IC₅₀ values in the low nanomolar range for immunosuppression but act via distinct molecular mechanisms (immunophilin complex formation), making NFAT Inhibitor-2 a valuable complementary tool for dissecting pathway-specific effects [2].

Calcineurin NFAT Immunology Inflammation

Favorable Physicochemical Profile for Cellular Permeability vs. Peptide-Based NFAT Inhibitors

NFAT Inhibitor-2 possesses a calculated LogP of 3.8 and a topological polar surface area (tPSA) of 92.9 Ų [1]. These values fall within the optimal range (LogP < 5, tPSA < 140 Ų) for good oral bioavailability and cell membrane permeability according to Lipinski's Rule of Five and Veber's rules [2]. This contrasts sharply with peptide-based NFAT inhibitors, such as the VIVIT peptide (IC₅₀ = 62 nM ), which suffer from poor membrane permeability and cellular stability, necessitating the use of cell-penetrating peptide conjugates or high concentrations .

Drug-likeness Permeability Cellular Assay

Validated Solubility Profile for In Vitro Assays Compared to Structurally Similar Sulfonylbenzamides

The solubility of NFAT Inhibitor-2 in DMSO has been experimentally determined to be ≥125 mg/mL (~279.97 mM) [1]. This high solubility in a standard solvent for in vitro assays ensures reliable compound handling and accurate dosing. In contrast, many structurally related sulfonylbenzamide derivatives with higher molecular weight or more lipophilic substituents (e.g., PubChem CID 4089872, which has a higher XLogP3-AA of 4.7 and a molecular weight of 506.0 g/mol [2]) often exhibit significantly lower DMSO solubility, complicating their use in cellular and biochemical assays and potentially leading to precipitation or inaccurate concentration-response curves.

Solubility DMSO In Vitro Assay

Optimal Research and Procurement Scenarios for 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide (NFAT Inhibitor-2)


Dissecting NFAT-Dependent Gene Expression in T-Cell Activation and Autoimmunity Models

Researchers studying the transcriptional regulation of cytokine genes (e.g., IL-2, IL-4, TNF-α) in T lymphocytes should prioritize NFAT Inhibitor-2. Its demonstrated role as a calcineurin-NFAT pathway inhibitor [1] allows for specific blockade of NFAT nuclear translocation without the broader, pleiotropic effects associated with upstream calcineurin inhibitors like Cyclosporine A. Its favorable cellular permeability profile [2] makes it ideal for in vitro studies using Jurkat T-cells or primary human T-cells to validate NFAT's role in autoimmune disease pathogenesis.

High-Throughput Screening (HTS) and Cell-Based Assays Requiring Reliable Solubility

Due to its validated high solubility in DMSO (≥125 mg/mL) [3], NFAT Inhibitor-2 is a superior choice for automated liquid handling systems and high-throughput screening campaigns. This property minimizes issues related to compound precipitation during dilution and assay setup, ensuring more reproducible and accurate dose-response data compared to less soluble sulfonylbenzamide analogs. This makes it a cost-effective and reliable reagent for screening large compound libraries in the context of inflammation or immunology research.

Building a Reference Dataset for Structure-Activity Relationship (SAR) Studies of Non-Peptide NFAT Inhibitors

Medicinal chemists aiming to develop next-generation NFAT pathway inhibitors can use NFAT Inhibitor-2 as a well-defined benchmark compound. Its precise chemical structure (C₂₂H₂₀F₂N₂O₄S) and established biological classification as a 'potent' inhibitor [1] provide a validated starting point for SAR exploration. By comparing the activity and properties of newly synthesized analogs directly against this reference compound, researchers can quantitatively assess the impact of structural modifications on potency, solubility, and predicted drug-likeness [2], accelerating the hit-to-lead optimization process.

Validating Calcineurin/NFAT Signaling in Cardiovascular and Neurodegenerative Disease Models

Given the emerging role of calcineurin-NFAT signaling in cardiac hypertrophy, angiogenesis, and neurodegeneration [1], NFAT Inhibitor-2 serves as a critical chemical probe for target validation studies. Its non-peptide nature and drug-like physicochemical properties [2] enable its use in more complex cellular models (e.g., primary cardiomyocytes, neuronal cultures) where peptide-based inhibitors may exhibit instability or cytotoxicity. Researchers can employ this compound to establish a causal link between NFAT signaling and disease-relevant phenotypes, providing a strong rationale for therapeutic development in these areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for NFAT Inhibitor-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.